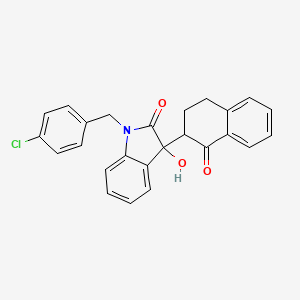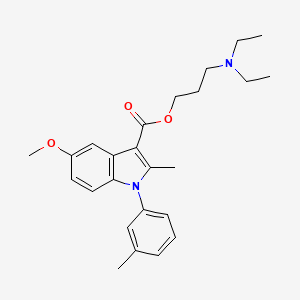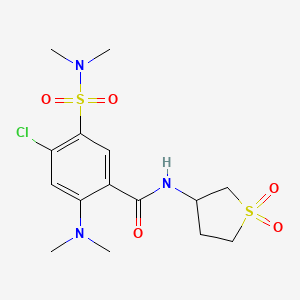![molecular formula C9H19N4O3P B11488215 Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester](/img/structure/B11488215.png)
Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a phosphonic acid group and a diethyl ester group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester typically involves the reaction of appropriate phosphonic acid derivatives with diethyl esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain optimal reaction conditions, and advanced purification techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction could produce simpler phosphonic acid compounds.
Scientific Research Applications
Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, dimethyl ester
- Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diisopropyl ester
Uniqueness
Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H19N4O3P |
|---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
1-cyano-2-(2-diethoxyphosphorylpropan-2-yl)guanidine |
InChI |
InChI=1S/C9H19N4O3P/c1-5-15-17(14,16-6-2)9(3,4)13-8(11)12-7-10/h5-6H2,1-4H3,(H3,11,12,13) |
InChI Key |
DKSWXRHORULVMV-UHFFFAOYSA-N |
Isomeric SMILES |
CCOP(=O)(C(C)(C)/N=C(\N)/NC#N)OCC |
Canonical SMILES |
CCOP(=O)(C(C)(C)N=C(N)NC#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11488138.png)

![1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole](/img/structure/B11488148.png)

![2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11488150.png)

![13-ethylsulfanyl-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11488169.png)
![N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11488175.png)
![{2-[(4-Chlorobenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanone](/img/structure/B11488176.png)
![N-ethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11488180.png)
![1-benzyl-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488186.png)


![6-butyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11488212.png)
